2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a thiophene moiety, and a hydrazide group
Preparation Methods
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the thiophene and hydrazide groups under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with molecular targets. The triazole ring and hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting or activating specific pathways. The thiophene moiety may also interact with proteins or enzymes, affecting their function.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and thiophene-containing molecules. Compared to these compounds, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is unique due to its combination of structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N5OS2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C26H27N5OS2/c1-18(22-11-8-16-33-22)27-28-23(32)17-34-25-30-29-24(31(25)21-9-6-5-7-10-21)19-12-14-20(15-13-19)26(2,3)4/h5-16H,17H2,1-4H3,(H,28,32)/b27-18+ |
InChI Key |
LWQCEBKCIFRQFE-OVVQPSECSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CS4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CS4 |
Origin of Product |
United States |
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